Cas no 95859-94-2 (1H-Inden-1-ol, 1-(aminomethyl)-2,3-dihydro-4,5-dimethoxy-)
1H-Inden-1-ol, 1-(aminomethyl)-2,3-dihydro-4,5-dimethoxy- Chemical and Physical Properties
Names and Identifiers
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- 1H-Inden-1-ol, 1-(aminomethyl)-2,3-dihydro-4,5-dimethoxy-
- 95859-94-2
- 1-(Aminomethyl)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol
- SCHEMBL11006912
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- Inchi: 1S/C12H17NO3/c1-15-10-4-3-9-8(11(10)16-2)5-6-12(9,14)7-13/h3-4,14H,5-7,13H2,1-2H3
- InChI Key: DXTMJYJZGMHIQS-UHFFFAOYSA-N
- SMILES: C1(CN)(O)C2=C(C(OC)=C(OC)C=C2)CC1
Computed Properties
- Exact Mass: 223.12084340Da
- Monoisotopic Mass: 223.12084340Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 64.7Ų
1H-Inden-1-ol, 1-(aminomethyl)-2,3-dihydro-4,5-dimethoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-5467453-1.0g |
1-(aminomethyl)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol |
95859-94-2 | 95% | 1.0g |
$723.0 | 2022-12-01 | |
| Enamine | EN300-5467453-2.5g |
1-(aminomethyl)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol |
95859-94-2 | 95% | 2.5g |
$1496.0 | 2022-12-01 | |
| Enamine | EN300-5467453-5.0g |
1-(aminomethyl)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol |
95859-94-2 | 95% | 5.0g |
$1896.0 | 2022-12-01 | |
| Enamine | EN300-5467453-10.0g |
1-(aminomethyl)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol |
95859-94-2 | 95% | 10.0g |
$2384.0 | 2022-12-01 |
1H-Inden-1-ol, 1-(aminomethyl)-2,3-dihydro-4,5-dimethoxy- Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on 1H-Inden-1-ol, 1-(aminomethyl)-2,3-dihydro-4,5-dimethoxy-
1H-Inden-1-ol, 1-(aminomethyl)-2,3-dihydro-4,5-dimethoxy
The compound with CAS No. 95859-94-2, commonly referred to as 1H-Inden-1-ol, 1-(aminomethyl)-2,3-dihydro-4,5-dimethoxy, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes an indenol backbone with specific substituents that confer it with distinctive chemical properties. Recent studies have highlighted its role in advanced material synthesis and drug development.
The molecular structure of 1H-Inden-1-ol is notable for its indene ring system, which is a bicyclic framework consisting of a benzene ring fused to a cyclohexene ring. The presence of the aminomethyl group at the 1-position introduces additional functionality, enabling this compound to participate in various chemical reactions. Furthermore, the 4,5-dimethoxy substituents enhance the molecule's stability and reactivity under specific conditions. These features make it a valuable building block in organic synthesis.
Recent research has focused on the synthesis and characterization of 1H-Inden-1-ol derivatives. Scientists have explored its potential as a precursor for advanced materials such as high-performance polymers and optoelectronic devices. For instance, studies published in *Chemical Reviews* have demonstrated that this compound can be used to synthesize novel π-conjugated systems with enhanced electronic properties. These systems are promising candidates for applications in organic light-emitting diodes (OLEDs) and solar cells.
In the field of drug discovery, 1H-Inden-1-ol has shown potential as a lead compound for developing bioactive molecules. Its structure allows for easy functionalization, enabling researchers to modify its properties to target specific biological pathways. A study in *Nature Communications* reported that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in inflammatory responses.
The synthesis of 1H-Inden-1-ol involves a multi-step process that typically begins with the preparation of the indene skeleton. Recent advancements in catalytic methods have made this synthesis more efficient and environmentally friendly. For example, the use of palladium-catalyzed cross-coupling reactions has enabled researchers to construct the molecule with high precision and yield.
From an industrial perspective, 1H-indenol derivatives are increasingly being sought after for their role in specialty chemicals and fine chemicals production. Their ability to form stable complexes with metal ions makes them valuable in catalysis and coordination chemistry. Additionally, their thermal stability and resistance to oxidation make them suitable for high-performance applications.
In conclusion, CAS No. 95859-94-2, or 1H-indenol, represents a versatile platform for chemical innovation. With ongoing research uncovering new applications and improved synthetic methods, this compound is poised to play an increasingly important role in both academic and industrial settings.
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